6-Chloro-5-fluoroquinazolin-2-amine
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Overview
Description
2-Amino-6-chloro-5-fluoroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5-fluoroquinazoline typically involves the cyclization of appropriate precursors. One common method is the amidation and cyclization of 2-aminobenzoic acid derivatives. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazinones. These benzoxazinones can be treated with ammonia to produce quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Cycloaddition Reactions: Reagents like dienes and azides are employed under thermal or catalytic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Amino-6-chloro-5-fluoroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cAMP levels. This inhibition can modulate various signaling pathways involved in inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazoline: Lacks the chloro and fluoro substituents but shares the core structure.
6-Chloro-2-methylquinazoline: Similar in structure but with a methyl group instead of an amino group.
5-Fluoroquinazoline: Contains the fluoro substituent but lacks the amino and chloro groups.
Uniqueness
2-Amino-6-chloro-5-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino, chloro, and fluoro groups allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C8H5ClFN3 |
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Molecular Weight |
197.60 g/mol |
IUPAC Name |
6-chloro-5-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) |
InChI Key |
CGCZTVQIWWMEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Cl)F)N |
Origin of Product |
United States |
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